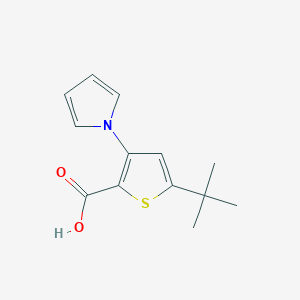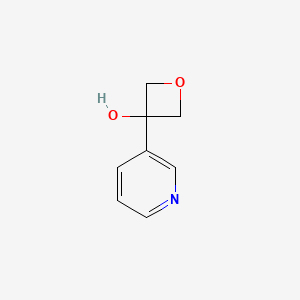
Ethyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Descripción general
Descripción
Ethyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate (ETAC) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the piperazine class of compounds, which are known for their wide range of biological activities. ETAC has been shown to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
-
4-Hydroxy-2-quinolones: Syntheses, Reactions and Fused Heterocycles
- Application : 4-Hydroxy-2-quinolones and their synthetic analogous are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
- Method : Alkylation of ethyl N-methyl-4-amino-2-quinolone ester with methyl iodide (MeI) gives the corresponding quaternary salt, which upon reduction with NaH gives the corresponding acid derivative, and followed by decarboxylation yields 4-hydroxy-2(1H)-quinolinone .
- Results : The synthesis of these compounds leads to the creation of heteroannelated derivatives, most of them showing unique biological activities .
-
Pyrimidine and Fused Pyrimidine Derivatives as Promising Protein Kinase Inhibitors for Cancer Treatment
- Application : Pyrimidine ring and its fused derivatives including pyrazolo [3,4-d]pyrimidine, pyrido [2,3-d]pyrimidine, quinazoline, and furo [2,3-d]pyrimidine compounds have diverse biological potential and promising anticancer activity .
- Method : These pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
- Results : The most active derivative was found to be methoxyphenylfuro[2,3-d]pyrimidine, with IC50 < 3 nM on both VEGFR2 and Tie-2 TK receptors .
-
Design, Synthesis, and Evaluation of Novel Compounds as Zika Inhibitors
-
Synthesis of Quinolin-2,4-dione Derivatives
- Application : Quinolin-2,4-dione derivatives have unique roles in natural and synthetic chemistry due to their biological and pharmacological activities .
- Method : The synthesis involves the alkylation of ethyl N-methyl-4-amino-2-quinolone ester with methyl iodide (MeI) to give the corresponding quaternary salt. This is then reduced with NaH to give the corresponding acid derivative, which upon decarboxylation yields 4-hydroxy-2(1H)-quinolinone .
- Results : The synthesis of these compounds leads to the creation of heteroannelated derivatives, most of them showing unique biological activities .
-
Design, Synthesis, and Evaluation of Novel Compounds as Zika Inhibitors
-
Synthesis of Quinolin-2,4-dione Derivatives
- Application : Quinolin-2,4-dione derivatives have unique roles in natural and synthetic chemistry due to their biological and pharmacological activities .
- Method : The synthesis involves the alkylation of ethyl N-methyl-4-amino-2-quinolone ester with methyl iodide (MeI) to give the corresponding quaternary salt. This is then reduced with NaH to give the corresponding acid derivative, which upon decarboxylation yields 4-hydroxy-2(1H)-quinolinone .
- Results : The synthesis of these compounds leads to the creation of heteroannelated derivatives, most of them showing unique biological activities .
Propiedades
IUPAC Name |
ethyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-2-23-16(22)14-15(18)19-17(24-14)21-10-8-20(9-11-21)12-13-6-4-3-5-7-13/h3-7H,2,8-12,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFPZBUQJVMLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCN(CC2)CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130011 | |
| Record name | 5-Thiazolecarboxylic acid, 4-amino-2-[4-(phenylmethyl)-1-piperazinyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate | |
CAS RN |
1427461-12-8 | |
| Record name | 5-Thiazolecarboxylic acid, 4-amino-2-[4-(phenylmethyl)-1-piperazinyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427461-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxylic acid, 4-amino-2-[4-(phenylmethyl)-1-piperazinyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate](/img/structure/B1405605.png)



![Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1405611.png)

![2-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405615.png)

![2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1405620.png)



![3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405627.png)